molecular formula C9H9F3N2O2 B2674691 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate CAS No. 877825-75-7

2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate

Cat. No.: B2674691
CAS No.: 877825-75-7
M. Wt: 234.178
InChI Key: YJZSMWCMUOTQBU-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate is a fluorinated carbamate derivative featuring a pyridin-3-ylmethyl group attached to the carbamate nitrogen. This compound belongs to a class of trifluoroethyl carbamates, which are of interest in medicinal chemistry and agrochemical research due to the trifluoroethyl group’s ability to enhance metabolic stability and modulate lipophilicity .

Properties

IUPAC Name

2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2O2/c10-9(11,12)6-16-8(15)14-5-7-2-1-3-13-4-7/h1-4H,5-6H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJZSMWCMUOTQBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with pyridin-3-ylmethyl isocyanate. The reaction is carried out under anhydrous conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the carbamate linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoroethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced carbamate derivatives.

    Substitution: Formation of substituted carbamate products with various functional groups.

Scientific Research Applications

Chemistry

In organic chemistry, 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate serves as an intermediate for synthesizing more complex molecules. Its unique structure allows for various chemical reactions:

  • Oxidation : Can be oxidized to yield carbonyl compounds.
  • Reduction : Reduction can produce amines or other derivatives.
  • Substitution : Nucleophilic substitution can occur at the carbamate group.
Reaction TypeCommon ReagentsMajor Products Formed
OxidationPotassium permanganate, CrO₃Trifluoroethyl pyridine-3-carboxylate
ReductionLithium aluminum hydride (LiAlH₄)2,2,2-Trifluoroethylamine derivatives
SubstitutionAmmonia (NH₃), aminesAmides and substituted carbamates

Biology

The compound has been studied for its biological activities. Its mechanism of action includes:

  • Enzyme Inhibition : It may inhibit enzymes such as acetylcholinesterase, affecting neurotransmitter levels.
  • Protein Interaction : The trifluoroethyl group enhances binding affinity to target proteins.

Research indicates that derivatives exhibit antimicrobial and insecticidal properties due to increased membrane permeability.

Medicine

In medicinal chemistry, this compound is explored as a potential pharmacophore in drug design. Its structural features allow it to modulate biological activity effectively. Studies have shown promise in developing therapies targeting diseases such as cancer and infectious diseases.

Industry

The compound is utilized in developing agrochemicals and other industrial chemicals. Its unique properties facilitate the creation of new materials and processes in chemical manufacturing.

Case Studies

  • Anticancer Activity : A study evaluated the anticancer activity of trifluoroethyl-substituted ureas derived from similar compounds using the National Cancer Institute's screening program. Compounds showed moderate activity against leukemia and non-small cell lung cancer cell lines .
  • Enzyme Inhibition Studies : Research on enzyme inhibitors highlighted how modifications of carbamate structures can enhance inhibitory effects on specific targets. The incorporation of trifluoromethyl groups was shown to improve binding affinity .

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The carbamate moiety may undergo hydrolysis, releasing active intermediates that exert biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 2,2,2-trifluoroethyl N-(pyridin-3-ylmethyl)carbamate, highlighting variations in substituents, synthesis, and properties:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2,2,2-Trifluoroethyl N-(6-methanesulfonylpyridin-3-yl)carbamate 1251924-34-1 6-Methanesulfonyl on pyridine C₉H₉F₃N₂O₄S 298.24 High purity (≥95%), discontinued commercial availability; potential use in receptor modulation studies.
2,2,2-Trifluoroethyl N-(2-methoxypyridin-3-yl)carbamate 1210138-46-7 2-Methoxy on pyridine C₉H₉F₃N₂O₃ 250.17 Polar surface area: 60.4 Ų; methoxy group enhances solubility. Evaluated for pharmacological applications.
2,2,2-Trifluoroethyl N-[3-(trifluoromethyl)phenyl]carbamate 1087788-83-7 3-Trifluoromethyl on phenyl C₁₀H₇F₆NO₂ 299.16 High lipophilicity; safety concerns due to fluorinated toxicity. Used in agrochemical and medicinal chemistry.
2,2,2-Trifluoroethyl N-(4-fluoropyridin-2-yl)carbamate Not specified 4-Fluoro on pyridine C₈H₆F₄N₂O₂ 248.14 Purity: 95%; fluorinated pyridine enhances electronic properties for binding interactions.
2,2,2-Trifluoroethyl N-(2,6-dimethylpyridin-3-yl)carbamate 1526725-49-4 2,6-Dimethyl on pyridine C₁₀H₁₁F₃N₂O₂ 248.21 Steric hindrance from methyl groups may reduce metabolic degradation. Structural data available.

Key Comparative Analysis

Methoxy and Methyl Groups: The 2-methoxy (CAS 1210138-46-7) and 2,6-dimethyl (CAS 1526725-49-4) substituents improve solubility through hydrogen bonding or steric shielding, respectively . Fluorinated Moieties: The 3-trifluoromethylphenyl group (CAS 1087788-83-7) significantly boosts lipophilicity (logP ~3.5), critical for membrane permeability but may increase toxicity risks .

Synthesis Methodologies

  • Carbamate Formation: Analogous compounds are synthesized via nucleophilic substitution or coupling reactions. For example, benzyl (2,2,2-trifluoroethyl)carbamate () was prepared using DBU as a base in acetonitrile at 80°C, yielding 91% after recrystallization .
  • Pyridine Functionalization: Copper iodide catalysis () and palladium-mediated coupling () are common for introducing substituents to pyridine rings.

Biological and Pharmacological Relevance Receptor Modulation: Compounds like CINPA1 analogs () and trifluoroethyl carbamates () are explored as inverse agonists for nuclear receptors (e.g., constitutive androstane receptor).

Commercial and Research Status

  • Several analogs (e.g., CAS 1251924-34-1) are discontinued commercially, limiting accessibility for large-scale studies .
  • Derivatives with methoxy or methyl groups (CAS 1210138-46-7, 1526725-49-4) remain under active investigation for drug discovery .

Biological Activity

2,2,2-Trifluoroethyl N-(pyridin-3-ylmethyl)carbamate is an organic compound with the molecular formula C9H9F3N2O2. This compound features a trifluoroethyl group and a pyridine ring, which suggest potential biological activities, particularly in medicinal chemistry and agrochemical applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

  • Molecular Weight : 220.15 g/mol
  • IUPAC Name : 2,2,2-trifluoroethyl pyridin-3-ylcarbamate
  • Functional Groups : Trifluoroethyl group, carbamate moiety

The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The trifluoroethyl group enhances the compound's binding affinity due to increased lipophilicity and metabolic stability. The carbamate moiety can hydrolyze under physiological conditions, potentially releasing active intermediates that exert biological effects.

Antifungal Activity

Recent studies have evaluated the antifungal properties of carbamate derivatives, including this compound. In vitro assays demonstrated significant antifungal activity against various plant pathogens. For instance:

  • Inhibition Rate : Many compounds exhibited over 60% inhibition at 50 μg/mL.
  • Efficacy : Some derivatives showed exceptional broad-spectrum antifungal activities with EC50 values as low as 12.50 μg/mL against Fusarium graminearum and 16.65 μg/mL against Fusarium oxysporum.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. The presence of the pyridine ring suggests that it may interact with enzyme active sites effectively. Preliminary studies indicate that the trifluoromethyl group could enhance interactions with hydrophobic pockets in proteins .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Characteristics
2,2-Difluoroethyl N-(pyridin-3-ylmethyl)carbamateContains two fluorine atoms instead of threeLess lipophilic than its trifluorinated counterpart
1-(Pyridin-3-ylmethyl)ureaLacks fluorinated groupsDifferent mechanism of action in biological systems
4-Fluorophenyl N-(pyridin-3-ylmethyl)carbamateContains a fluorinated phenyl groupPotentially different pharmacokinetic properties

The unique trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability compared to other derivatives .

Case Studies

  • Antifungal Efficacy : A study on various carbamate derivatives highlighted that structural modifications significantly impacted antifungal activities. The incorporation of trifluoromethyl groups was shown to improve bioactivity against fungal strains .
  • Enzyme Interaction Studies : Research involving enzyme assays demonstrated that the compound could effectively inhibit specific enzymes linked to pathogenicity in fungi and bacteria. This suggests potential applications in developing new antifungal agents .

Q & A

Q. Methodological Recommendations :

  • Temperature Control : Maintain reactions at 0–5°C during carbamoylation to suppress hydrolysis by-products .
  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to accelerate coupling while reducing side-product formation (yield improvement from 60% to 85%) .
  • Solvent Selection : Anhydrous DCM or THF minimizes water-induced degradation of intermediates .
  • Real-Time Monitoring : Employ HPLC-MS to track reaction progress and identify by-products (e.g., hydrolyzed amines) for timely adjustments .

Advanced: What analytical techniques are most effective in resolving structural ambiguities in fluorinated carbamates?

Q. Key Techniques :

NMR Spectroscopy :

  • ¹⁹F NMR distinguishes trifluoroethyl signals (δ ≈ -70 ppm) from other fluorinated impurities .
  • 2D NOESY confirms spatial proximity between pyridine and carbamate protons.

X-Ray Crystallography :

  • Resolves regiochemistry of substitution (e.g., pyridin-3-yl vs. pyridin-4-yl isomers) .

High-Resolution Mass Spectrometry (HRMS) :

  • Confirms molecular formula (e.g., [M+H]+ at m/z 279.0754 for C₁₀H₁₀F₃N₂O₂) .

Advanced: How does the compound interact with biological targets, and what strategies enhance target selectivity?

Q. Mechanistic Insights :

  • Hydrogen Bonding : The pyridine nitrogen forms H-bonds with active-site residues (e.g., kinases), as observed in docking studies of analogous trifluoromethylated compounds .
  • Fluorine-Protein Interactions : The trifluoroethyl group engages in hydrophobic interactions with non-polar protein pockets, enhancing binding affinity .

Q. Selectivity Enhancement Strategies :

  • Structural Modifications : Introduce electron-donating groups (e.g., -OCH₃) to the pyridine ring to fine-tune electronic complementarity with targets .
  • Prodrug Design : Mask the carbamate as a pH-sensitive ester to achieve tissue-specific activation .

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